
2-Methyleneadamantane
Overview
Description
2-Methyleneadamantane is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Methyleneadamantane, a derivative of adamantane, is a highly reactive compound It’s known that the high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
The mode of action of this compound involves its interaction with other chemical entities. For instance, in the presence of acetyl nitrate, the reaction proceeds via the addition of a nitronium cation at the double bond followed by stabilization of 2-nitromethyl-2-adamantyl carbocation .
Biochemical Pathways
It’s known that this compound undergoes only cationic oligomerization to form dimers . This suggests that it may influence polymerization reactions in the biochemical context.
Result of Action
Its high reactivity and involvement in cationic oligomerization suggest that it may have significant effects at the molecular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetyl nitrate influences its reaction mechanism . .
Biochemical Analysis
Biochemical Properties
It has been demonstrated that 2-Methyleneadamantane undergoes only cationic oligomerization to form dimers This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a unique way
Molecular Mechanism
It is known that it undergoes cationic oligomerization to form dimers , suggesting that it may exert its effects at the molecular level through this process This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
2-Methyleneadamantane, a derivative of adamantane, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and relevant case studies, highlighting its efficacy against various cancer cell lines and its interaction with biological targets.
Chemical Structure and Synthesis
This compound is characterized by a unique bicyclic structure featuring a double bond at the 2-position of the adamantane framework. This structural modification can significantly influence its reactivity and biological properties. The synthesis typically involves methods such as nitrosochlorination and electrophilic addition reactions, allowing for modifications that enhance its biological activity .
Biological Activity Overview
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7, T47D), prostate (PC3), and colon (Caco-2) cancer cells. For instance, at a concentration of 50 µM, significant cell viability inhibition was observed across multiple lines:
Cell Line | Viability Inhibition (%) |
---|---|
MCF7 | 89.85 ± 0.73 |
T47D | 87.06 ± 1.57 |
PC3 | 64.28 ± 2.78 |
Caco-2 | 85.22 ± 0.65 |
These results suggest that this compound may serve as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism underlying the anticancer activity of this compound may involve apoptosis induction and inhibition of angiogenesis in tumor cells. Studies have shown that compounds derived from adamantane can interact with key cellular pathways, potentially leading to programmed cell death in cancerous cells .
Study on Antiproliferative Effects
A study conducted on several adamantane derivatives, including this compound, assessed their antiproliferative effects on human cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting their potential as effective anticancer agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with specific biological targets such as the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The docking results indicated favorable binding affinities, highlighting the compound's potential as an inhibitor in metabolic disorders .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These evaluations suggest that the compound possesses favorable characteristics for further development as a therapeutic agent, including good solubility and permeability profiles .
Scientific Research Applications
Introduction to 2-Methyleneadamantane
This compound is a compound derived from adamantane, characterized by the presence of a double bond at the 2-position of the adamantane structure. This unique configuration imparts distinct chemical properties, making it a subject of interest in various scientific fields, particularly in organic chemistry and materials science. The applications of this compound span across drug discovery, materials development, and chemical synthesis.
Drug Discovery and Medicinal Chemistry
This compound has been explored for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity. For instance, studies have indicated that derivatives of this compound can exhibit significant interactions with biological targets, making them candidates for further pharmacological evaluation .
Case Study: Antiviral Activity
Research has demonstrated that certain derivatives of this compound possess antiviral properties. These compounds have been tested against various viral strains, showing promising results in inhibiting viral replication. The mechanism of action is believed to involve interference with viral entry or replication processes, although further studies are required to elucidate specific pathways .
Material Science
In materials science, this compound has been utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo polymerization reactions makes it a valuable precursor for creating functionalized polymer networks.
Table 1: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Glass Transition Temp | ~120°C |
Thermal Stability | High |
Solubility in Solvents | Varies (polar/non-polar) |
These polymers are being investigated for applications in coatings, adhesives, and biomedical devices due to their enhanced thermal stability and mechanical properties .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex organic molecules through various reactions such as cycloadditions and rearrangements. For example, the dimerization of this compound can lead to the formation of novel compounds with potential industrial applications .
Case Study: Dimerization Reactions
A notable study focused on the dimerization pathways of this compound revealed that varying reaction conditions could significantly influence the product distribution. This insight is crucial for optimizing synthetic routes in industrial applications where specific product characteristics are desired .
Supramolecular Chemistry
Recent advancements in supramolecular chemistry have highlighted the role of compounds like this compound in developing macrocyclic receptors. These receptors can selectively bind small molecules and biomacromolecules, which is essential for applications in biosensing and drug delivery systems .
Table 2: Applications of Macrocyclic Receptors Involving this compound
Application | Description |
---|---|
Biosensing | Detection of biomolecules using receptor binding |
Drug Delivery | Targeted delivery systems utilizing receptor selectivity |
Imaging | Enhancing imaging techniques through selective binding |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methyleneadamantane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed reactions. For example, Tosoh Corporation describes a method using sulfuric acid in toluene at 20°C, where this compound is reacted with acrylic acid to form 2-methyl-2-adamantyl acrylate (MAAC) in a 3-hour dropwise addition . Yield optimization requires strict temperature control (<25°C) and inert atmospheres (e.g., nitrogen purging) to prevent side reactions. Key variables include catalyst concentration (e.g., 1 mol% H₂SO₄) and stoichiometric ratios (e.g., 1.2:1 molar ratio of this compound to acrylic acid). Post-synthesis purification via distillation or column chromatography is critical to isolate the product.
Q. How can researchers characterize this compound structurally and ensure purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. Reference data from Tosoh Corporation reports a molecular ion peak at m/z 288 (M⁺) in MS . Purity validation requires Gas Chromatography (GC) with flame ionization detection (FID) or High-Performance Liquid Chromatography (HPLC). For hygroscopic samples, Karl Fischer titration is recommended to quantify water content .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : this compound is hygroscopic and degrades upon exposure to moisture or oxidizing agents. Storage recommendations include airtight containers under inert gas (argon/nitrogen) at temperatures below 4°C. Thermogravimetric Analysis (TGA) can assess decomposition thresholds, while periodic GC-MS checks monitor degradation byproducts like CO or CO₂ .
Advanced Research Questions
Q. How does this compound participate in Lewis acid-catalyzed reactions, and what mechanistic insights exist?
- Methodological Answer : In SnCl₄-catalyzed reactions, this compound reacts with triethylsilylperoxyacetals to form peroxycarbenium intermediates, yielding spirocyclic peroxides (e.g., 40% yield for adamantane-2-spiro-3',8'-methoxycarbonylmethyl-1',2'-dioxa-spiro[4.5]decane). Mechanistic studies suggest a stepwise process involving carbocation stabilization by the adamantane framework . Computational studies (DFT) can model transition states to validate proposed pathways.
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent effects. For example, cis/trans isomerism in ozonide derivatives (e.g., 1,2-dioxolanes) can be resolved using NOESY experiments . Cross-referencing with NIST Chemistry WebBook or peer-reviewed databases ensures alignment with published spectra . For ambiguous cases, X-ray crystallography provides definitive structural confirmation.
Q. How can researchers design experiments to study the environmental and toxicological impacts of this compound?
- Methodological Answer : Follow OECD guidelines for ecotoxicology:
- Aquatic toxicity : Use Daphnia magna or zebrafish models to assess LC₅₀ values.
- Biodegradation : Employ closed-bottle tests with activated sludge to measure half-life under aerobic conditions.
- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential.
Safety Data Sheets (SDS) recommend respiratory protection (EN 143-certified masks) and fume hoods during handling due to potential sulfur oxide emissions .
Q. Data Presentation and Analysis
Q. What are best practices for presenting synthetic and analytical data in publications?
- Methodological Answer :
- Tables : Include reaction parameters (temperature, catalyst, yield), spectroscopic data (δ values in NMR, m/z in MS), and purity metrics (GC retention times, % area).
- Figures : Use reaction schemes (e.g., SnCl₄-catalyzed pathways ) and chromatograms (GC/HPLC) with annotated peaks.
- Supplementary Materials : Provide raw datasets (e.g., NMR FID files) in repositories like Zenodo for reproducibility. Follow ICMJE standards for chemical documentation, including CAS numbers and supplier details .
Q. How should researchers address non-reproducible yields in this compound synthesis?
- Methodological Answer : Conduct a root-cause analysis:
- Variable screening : Use Design of Experiments (DoE) to test factors like humidity, catalyst age, and mixing efficiency.
- Quality control : Implement in-process analytics (e.g., inline FTIR to monitor reaction progression).
- Error reporting : Quantify uncertainties using standard deviations across triplicate runs and document outliers in supplementary logs .
Properties
IUPAC Name |
2-methylideneadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-7-10-3-8-2-9(5-10)6-11(7)4-8/h8-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCQPLINQYIRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2CC3CC(C2)CC1C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236366 | |
Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-72-9 | |
Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane, 2-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.